The synthesis of guadinomine A involves complex biosynthetic pathways that have been elucidated through genetic and biochemical studies. The biosynthetic gene cluster responsible for guadinomine production spans approximately 51.2 kilobases and encodes various enzymes, including a multimodular polyketide synthase and a nonribosomal peptide synthetase .
The synthesis begins with the transfer of an amidino group from arginine to glycine, forming guanidinoacetate. This intermediate is then activated by an adenylation-peptidyl carrier protein didomain before being incorporated into the growing polyketide chain via a ketosynthase domain .
Fermentation studies show that guadinomine A can be produced in substantial quantities using specific media conditions, including components such as galactose, dextrin, and corn steep liquor under controlled temperature and aeration conditions .
Guadinomine A possesses a distinct cyclic structure characterized by a guanidine moiety. The molecular formula is C₁₁H₁₄N₄O₂, indicating the presence of multiple nitrogen atoms which contribute to its biological activity.
The structural elucidation was primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, which provided insights into the arrangement of atoms within the molecule . The absolute configuration of guadinomine A has also been determined, confirming its stereochemistry essential for biological activity .
Guadinomine A participates in several chemical reactions that underscore its role as an inhibitor of bacterial virulence mechanisms. The compound's mechanism involves binding to components of the type III secretion system, effectively disrupting the pathogenic processes of bacteria.
Research indicates that guadinomine A exhibits a potent inhibitory effect on the type III secretion system with an IC₅₀ value of approximately 14 nM for guadinomine B, suggesting that guadinomine A likely shares similar potency .
The mechanism by which guadinomine A exerts its effects involves interference with the type III secretion system in pathogenic Gram-negative bacteria. This system allows bacteria to inject virulence factors directly into host cells, facilitating infection.
Upon binding to the secretion apparatus, guadinomine A disrupts this process, preventing the effective delivery of effector proteins necessary for bacterial virulence. This action not only inhibits bacterial growth but also enhances host immune responses against infections caused by these pathogens .
Guadinomine A exhibits several notable physical and chemical properties:
These properties contribute to its potential as a therapeutic agent in combating bacterial infections.
Guadinomine A has significant potential applications in scientific research and medicine:
Guadinomine A was first isolated in 2008 from the actinobacterium Streptomyces sp. K01-0509, found in a soil sample collected in Japan. This strain produces a family of structurally related compounds, including guadinomines A, B, C₁, C₂, D, and guadinomic acid, with guadinomine A being a principal component [2] [4] [7]. Taxonomically, the producing strain exhibits typical Streptomyces morphology, forming grayish-white aerial hyphae and soluble melanoid pigments on agar cultures. It grows optimally at 27°C on complex media containing carbon sources like glucose and glycerol [6].
The identification of guadinomine A relied on bioassay-guided fractionation targeting anti-virulence activity, followed by extensive spectroscopic analysis (NMR, MS). Key structural features include:
Genomic analysis revealed a 51.2 kb biosynthetic gene cluster (gdn) comprising 26 open reading frames. This cluster encodes a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system, along with specialized enzymes for constructing the aminomalonyl-ACP extender unit and the carbamoylated guanidine group. Disruption of gdnJ (encoding an arginine:glycine amidinotransferase) abolished guadinomine production, confirming the cluster’s role [1] [7].
Table 1: Guadinomine Family Compounds from Streptomyces sp. K01-0509
Compound | Key Structural Features | Relative Abundance |
---|---|---|
Guadinomine A | Carbamoylated guanidine, vicinal diamine, Ala-Val | High |
Guadinomine B | Same as A with modified alkyl chain | Medium |
Guadinomine C₁/C₂ | Isomers with variant dipeptide units | Low |
Guadinomic acid | Carbamoylated guanidine + hydroxyl hexanoate | Trace |
Guadinomine A represents a paradigm shift in anti-infective strategy by targeting bacterial virulence rather than growth. Traditional antibiotics exert strong selective pressure that drives resistance development. In contrast, guadinomine A disrupts the Type III Secretion System (TTSS)—a virulence apparatus nonessential for bacterial viability—thereby attenuating pathogenicity without inducing lethal stress [1] [5] [7].
This approach offers critical advantages:
Mechanistically, guadinomine A inhibits TTSS effector secretion at nanomolar concentrations (IC₅₀ = 39 nM against enteropathogenic E. coli), effectively disarming pathogens without affecting their growth in vitro [1] [7].
The TTSS is a needle-like injectisome used by >25 Gram-negative pathogens to translocate effector proteins directly into host cells, facilitating immune evasion and colonization. Key pathogens dependent on TTSS include:
Guadinomine A inhibits the TTSS by disrupting the cytoplasmic sorting platform, which prevents effector protein unfolding and translocation. Structural studies suggest it binds the ATPase complex (e.g., EscN in E. coli), halting ATP-dependent secretion [1] [7].
Table 2: Pathogens Susceptible to Guadinomine A-Mediated TTSS Inhibition
Pathogen | Disease Association | TTSS Components Targeted |
---|---|---|
Escherichia coli | Hemorrhagic colitis | EscN ATPase, EspA/B translocators |
Salmonella enterica | Gastroenteritis | InvA ATPase, SipB/C effectors |
Yersinia pestis | Plague | YscN ATPase, YopB/D translocators |
Pseudomonas aeruginosa | Pneumonia | PscN ATPase, ExoS/T effectors |
The nanomolar potency of guadinomine A (IC₅₀ = 39 nM) surpasses earlier TTSS inhibitors like aurodox (IC₅₀ = 0.8 µM). Its efficacy was demonstrated in sheep red blood cell hemolysis assays, where it blocked TTSS-mediated lysis by enteropathogenic E. coli at 20 ng/mL [1] [7]. This specificity makes it a template for developing next-generation anti-virulence agents against multidrug-resistant Gram-negative infections.
Table 3: Comparative Potency of TTSS Inhibitors
Inhibitor | Source | IC₅₀ (TTSS Inhibition) | Key Targets |
---|---|---|---|
Guadinomine A | Streptomyces sp. K01-0509 | 39 nM | EPEC, Salmonella spp. |
Guadinomine B | Streptomyces sp. K01-0509 | 14 nM | Broad-spectrum Gram-negative |
Aurodox | Streptomyces sp. | 0.8 µM | EPEC |
Pseudouridimycin | Streptomyces sp. ID38640 | Not reported | RNA polymerase |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7